molecular formula C18H23NO6 B1523655 (S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid CAS No. 211797-21-6

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid

Cat. No.: B1523655
CAS No.: 211797-21-6
M. Wt: 349.4 g/mol
InChI Key: FRMQHBWAORFCPR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Z-ASP(OCHX)-OH plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with caspases, a family of protease enzymes involved in apoptosis . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying the mechanisms of cell death and survival.

Cellular Effects

The effects of Z-ASP(OCHX)-OH on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Z-ASP(OCHX)-OH can inhibit caspase activity, thereby preventing apoptosis in certain cell types . This inhibition can lead to changes in gene expression profiles and alterations in metabolic pathways, ultimately affecting cell survival and function.

Molecular Mechanism

At the molecular level, Z-ASP(OCHX)-OH exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of caspases, binding to the active site of these enzymes and preventing their catalytic activity . This inhibition can lead to a cascade of molecular events, including changes in gene expression and alterations in cellular signaling pathways, which are critical for understanding the compound’s role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-ASP(OCHX)-OH can change over time. The stability and degradation of this compound are important factors to consider. Z-ASP(OCHX)-OH is relatively stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may decrease as the compound degrades.

Dosage Effects in Animal Models

The effects of Z-ASP(OCHX)-OH vary with different dosages in animal models. At lower doses, the compound can effectively inhibit caspase activity without causing significant toxicity . At higher doses, Z-ASP(OCHX)-OH may exhibit toxic effects, including adverse impacts on cellular function and overall health. Understanding the dosage threshold is crucial for optimizing its use in research.

Metabolic Pathways

Z-ASP(OCHX)-OH is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in inhibiting caspase activity can influence metabolic flux and metabolite levels within cells . These interactions are essential for understanding how the compound affects cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of Z-ASP(OCHX)-OH within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these mechanisms is vital for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

Z-ASP(OCHX)-OH is localized within specific subcellular compartments, where it exerts its activity. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its function, as it ensures that Z-ASP(OCHX)-OH interacts with the appropriate biomolecules to exert its effects.

Properties

IUPAC Name

(2S)-4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMQHBWAORFCPR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00706873
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211797-21-6
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(cyclohexyloxy)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.